N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic compound with potential applications in various fields of research, particularly in medicinal chemistry. The compound's structure suggests it may exhibit interesting biological activity due to the presence of multiple functional groups, including a fluorophenyl moiety and a furan-thiophene sulfonyl group.
This compound is classified under the category of ethanediamides, which are characterized by the presence of two amine groups attached to an ethane backbone. Its molecular formula is C20H22F N3O3S, and it has a molecular weight of approximately 395.47 g/mol. The compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and ChemDiv, which provide detailed specifications and availability for research purposes .
The synthesis of N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure of N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can be represented using various chemical notation systems:
C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CO2
GYDSDAGOEBQMIX-UHFFFAOYSA-N
The compound features several functional groups that contribute to its reactivity and potential biological activity. The presence of sulfur in the thiophene sulfonyl group may enhance its solubility and interaction with biological targets.
N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide may participate in various chemical reactions typical for amides and heterocycles, including:
Technical details regarding reaction mechanisms and conditions are essential for understanding the compound's reactivity profile.
Relevant data from stability studies and solubility tests would enhance understanding of its practical applications.
N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide holds promise in several scientific areas:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7